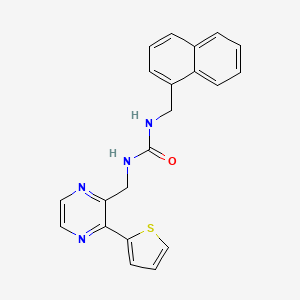![molecular formula C20H23N5O2 B2444882 N-(1-ベンジルピペリジン-4-イル)-6-メチル-4-オキソ-4,5-ジヒドロピラゾロ[1,5-a]ピラジン-2-カルボキサミド CAS No. 1798484-34-0](/img/structure/B2444882.png)
N-(1-ベンジルピペリジン-4-イル)-6-メチル-4-オキソ-4,5-ジヒドロピラゾロ[1,5-a]ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
化学修飾
要約すると、N-(1-ベンジルピペリジン-4-イル)-6-メチル-4-オキソ-4,5-ジヒドロピラゾロ[1,5-a]ピラジン-2-カルボキサミド誘導体は、特にADなどのCNS疾患に対する潜在的な治療薬としての可能性を秘めています。その抗酸化特性とコリンエステラーゼ阻害特性は、さらなる調査の対象となる魅力的な候補としています。研究者は、その有効性と安全性を最適化するために、化学的修飾を検討する必要があります。 🌟
作用機序
Target of Action
The primary target of this compound is the Muscarinic Acetylcholine Receptor 4 (M4) . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate various physiological functions.
Mode of Action
The compound acts as an antagonist at the M4 receptor . This means it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. By inhibiting the action of acetylcholine, the compound can modulate the activity of the parasympathetic nervous system.
Biochemical Pathways
The antagonism of the M4 receptor by this compound affects the downstream signaling pathways associated with this receptor. These pathways are involved in a variety of neurological processes, including memory, learning, and motor control .
Result of Action
By acting as an M4 antagonist, the compound can potentially alleviate symptoms of various neurological disorders, such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others . It may also help manage cognitive deficits associated with schizophrenia .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-12-25-18(20(27)21-14)11-17(23-25)19(26)22-16-7-9-24(10-8-16)13-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQJFYVHCHMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
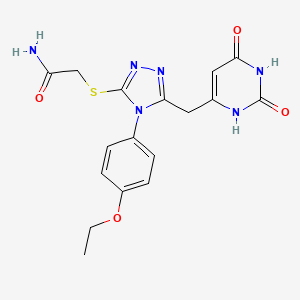
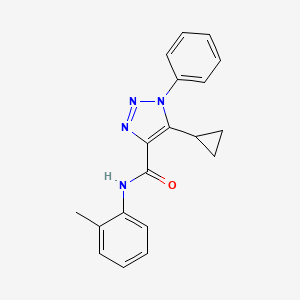

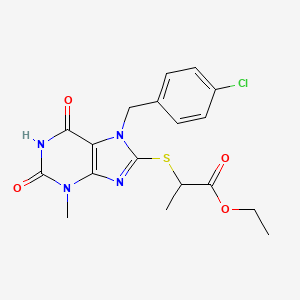

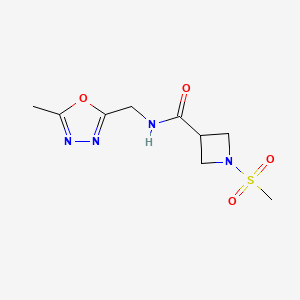
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)

![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)

![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)


